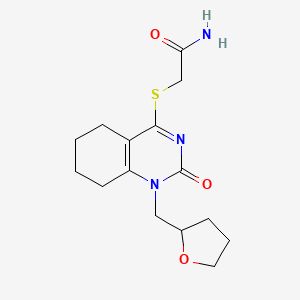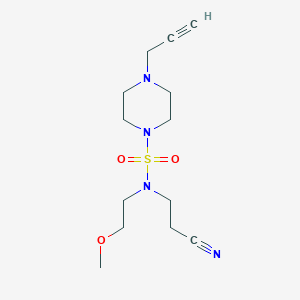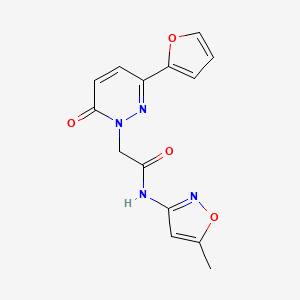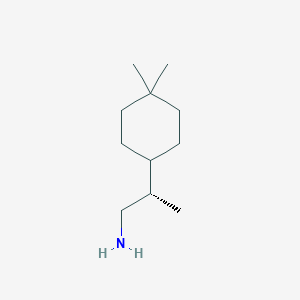
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine, also known as DMCPA, is a chiral amine that has been used in various scientific research applications. DMCPA has a unique structure that makes it a valuable tool for studying the biochemical and physiological effects of chiral amines.
Mécanisme D'action
The mechanism of action of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is not well understood. However, it is believed that (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine interacts with chiral receptors in the body, leading to the activation or inhibition of various physiological processes. (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has been shown to have both agonist and antagonist effects on various receptors, including dopamine, serotonin, and adrenergic receptors.
Effets Biochimiques Et Physiologiques
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to affect neurotransmitter release, receptor activation, and second messenger signaling. (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has also been shown to affect various physiological processes, including blood pressure regulation, heart rate, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine in lab experiments is its chiral nature. This allows researchers to study the effects of chiral amines on various physiological processes. However, (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has some limitations, including its relatively low potency and its potential toxicity at high doses.
Orientations Futures
There are many future directions for research involving (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine. One area of research could focus on the development of more potent and selective (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine analogs. Another area of research could focus on the use of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine in the treatment of various diseases, including neurological disorders and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine and its effects on various physiological processes.
Méthodes De Synthèse
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine can be synthesized using a variety of methods, including asymmetric hydrogenation of the corresponding ketone, asymmetric transfer hydrogenation of the corresponding ketone, and asymmetric reduction of the corresponding imine. One of the most commonly used methods for synthesizing (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is the asymmetric hydrogenation of the corresponding ketone using chiral rhodium catalysts.
Applications De Recherche Scientifique
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has been widely used in scientific research as a chiral amine. It has been used as a chiral auxiliary in asymmetric synthesis, as a chiral selector in chromatography, and as a ligand in asymmetric catalysis. (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has also been used in the synthesis of chiral drugs and in the study of the biochemical and physiological effects of chiral amines.
Propriétés
IUPAC Name |
(2S)-2-(4,4-dimethylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGOOBQUCGGFGG-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

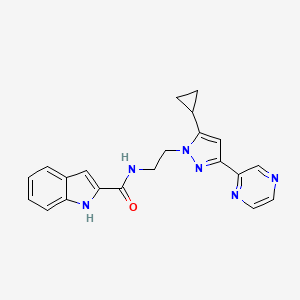
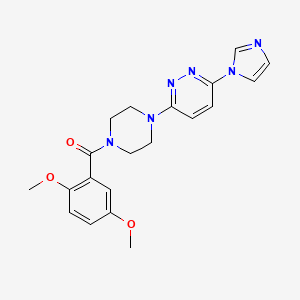
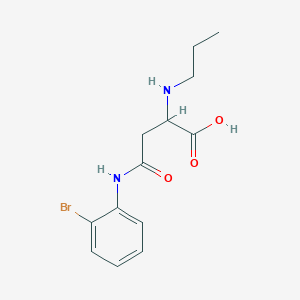
![4-bromo-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2671573.png)
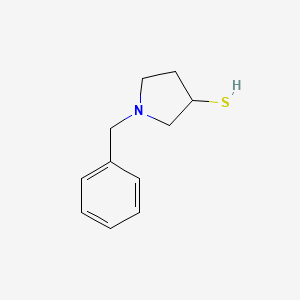
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2671577.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[(1Z)-5-fluoro-1-[(4-methanesulfinylphenyl)methylidene]-2-methyl-1H-inden-3-yl]acetamide](/img/structure/B2671578.png)
![6-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2671579.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2671581.png)
![N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2671584.png)
![3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride](/img/structure/B2671585.png)
